molecular formula C10H18O B1148075 alpha-TERPINEOL (PROPYL METHYL-D3) CAS No. 203633-12-9

alpha-TERPINEOL (PROPYL METHYL-D3)

Cat. No.: B1148075
CAS No.: 203633-12-9
M. Wt: 157.27 g/mol
InChI Key: WUOACPNHFRMFPN-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-TERPINEOL (PROPYL METHYL-D3) is a stable isotope-labeled compound, specifically a deuterated form of alpha-terpineol. It is a monoterpenoid alcohol with the molecular formula C10H15D3O and a molecular weight of 157.27 . This compound is widely used in scientific research due to its unique properties and applications.

Mechanism of Action

Target of Action

Alpha-Terpineol-d3, also known as 1,1,1-trideuterio-2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-ol, is a deuterium-labeled form of Alpha-Terpineol . Alpha-Terpineol is a tertiary monoterpenoid alcohol that has been found to have a wide range of biological applications . It has been reported to exhibit strong antimicrobial activity against various bacteria . The primary targets of Alpha-Terpineol-d3 are likely to be similar to those of its non-deuterated form, Alpha-Terpineol .

Mode of Action

Alpha-Terpineol-d3 interacts with its targets in a manner that leads to various biological effects. For instance, it has been reported that Alpha-Terpineol can induce cell cycle arrest and apoptosis in a dose- and time-dependent manner . The hydroxyl group of Alpha-Terpineol-d3 may form glycosidic bonds with carbohydrates and hydrogen bonds with PO2− and COO−, affecting membrane function and contributing to the death of bacteria .

Biochemical Pathways

Alpha-Terpineol-d3 is likely to affect several biochemical pathways. For example, it has been reported that the antinociceptive effect of Alpha-Terpineol is mediated through a channel pathway . Furthermore, Alpha-Terpineol has been found to impair electron transport in the cytoplasmic membrane, inducing reactive oxygen species accumulation .

Pharmacokinetics

The introduction of deuterium into a drug molecule can potentially affect its pharmacokinetic and metabolic profiles

Result of Action

The molecular and cellular effects of Alpha-Terpineol-d3’s action are likely to be diverse, given the wide range of biological activities attributed to Alpha-Terpineol . For instance, it has been reported that treatment with Alpha-Terpineol can lead to cell cycle arrest and apoptosis . Moreover, the interaction between the hydroxyl group of Alpha-Terpineol-d3 and bacteria can affect membrane function, contributing to the death of bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-TERPINEOL (PROPYL METHYL-D3) can be synthesized through the chemical hydration of alpha-pinene or turpentine . The process involves the addition of water to the double bond of alpha-pinene, resulting in the formation of alpha-terpineol. The deuterated form is obtained by using deuterated reagents in the synthesis process.

Industrial Production Methods

Industrial production of alpha-TERPINEOL (PROPYL METHYL-D3) typically involves the biotransformation of monoterpenes such as limonene, alpha-pinene, and beta-pinene using microbial processes . This method is preferred due to its efficiency and the ability to produce high yields of the desired compound.

Chemical Reactions Analysis

Comparison with Similar Compounds

Alpha-TERPINEOL (PROPYL METHYL-D3) is unique compared to other similar compounds due to its deuterated form, which provides distinct advantages in research applications. Similar compounds include:

Alpha-TERPINEOL (PROPYL METHYL-D3) stands out due to its stable isotope labeling, making it valuable for precise analytical and research purposes.

Properties

CAS No.

203633-12-9

Molecular Formula

C10H18O

Molecular Weight

157.27 g/mol

IUPAC Name

1,1,1-trideuterio-2-(4-methylcyclohex-3-en-1-yl)propan-2-ol

InChI

InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3/i2D3

InChI Key

WUOACPNHFRMFPN-BMSJAHLVSA-N

SMILES

CC1=CCC(CC1)C(C)(C)O

Isomeric SMILES

[2H]C([2H])([2H])C(C)(C1CCC(=CC1)C)O

Canonical SMILES

CC1=CCC(CC1)C(C)(C)O

boiling_point

218-221 °C

Color/Form

Colorless solid
Pure alpha-isomer is white, crystalline powde

density

0.935 at 20 °C/20 °C
0.930-0.936

melting_point

35-40 °C
Viscous at room temperature;  mp: 40-41 °C /d-isomer/;  congealing point: +2 °C

physical_description

Liquid;  Liquid, Other Solid
Liquid
White solid with an odor of lilac;  [HSDB] Some forms are liquid;  [Merck Index] White low melting solid;  mp = 31-32 deg C;  [MSDSonline]
Liquid;  [Sigma-Aldrich MSDS]
colourless, viscous liquid with a lilac-like odou

Purity

95% min.

Related CAS

68540-43-2 (hydrochloride salt)

solubility

1:8 OR MORE IN 50% ALCOHOL;  SOL IN PROPYLENE GLYCOL
Very soluble in benzene, acetone
Very soluble in alcohol, ether
In water, 7100 mg/L at 25 °C
slightly soluble in glycerol and water
1 ml in 2 ml 70% alcohol;  1 ml in 4 ml 60% alcohol (in ethanol)

Synonyms

alpha - Terpineol - d3

vapor_pressure

0.04 [mmHg]
0.03 [mmHg]
VP: 5 mm Hg at 80 to 81 mm Hg /L-alpha-Terpineol/
0.0423 mm Hg at 24 °C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.